molecular formula C13H19ClN4O B6247869 3-(4-chlorophenyl)-1-[2-(piperazin-1-yl)ethyl]urea CAS No. 883808-65-9

3-(4-chlorophenyl)-1-[2-(piperazin-1-yl)ethyl]urea

Cat. No. B6247869
CAS RN: 883808-65-9
M. Wt: 282.8
InChI Key:
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Description

3-(4-Chlorophenyl)-1-[2-(piperazin-1-yl)ethyl]urea (CPCPU) is an important organic compound which has a wide range of applications in scientific research. It is an amide derivative of piperazine, and has been studied extensively for its potential as a therapeutic agent. CPCPU has been found to possess a variety of biochemical and physiological effects, and its use in laboratory experiments has been demonstrated in a number of studies.

Scientific Research Applications

3-(4-chlorophenyl)-1-[2-(piperazin-1-yl)ethyl]urea has a wide range of applications in scientific research. It has been used as a model compound to study the mechanism of action of amide derivatives of piperazine, and to investigate the effects of these compounds on the human body. It has also been used to study the effects of amide derivatives on the central nervous system, and to investigate the potential therapeutic effects of such compounds. Additionally, 3-(4-chlorophenyl)-1-[2-(piperazin-1-yl)ethyl]urea has been used in laboratory experiments to study the pharmacokinetics and pharmacodynamics of various drugs.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-1-[2-(piperazin-1-yl)ethyl]urea is not yet fully understood. However, it is believed to act on the central nervous system by binding to the GABA (gamma-aminobutyric acid) receptor, which is involved in the regulation of neurotransmission in the brain. Additionally, 3-(4-chlorophenyl)-1-[2-(piperazin-1-yl)ethyl]urea is thought to act as an agonist of the 5-HT2A receptor, which is involved in the regulation of serotonin levels in the brain.
Biochemical and Physiological Effects
3-(4-chlorophenyl)-1-[2-(piperazin-1-yl)ethyl]urea has been found to have a number of biochemical and physiological effects. It has been shown to possess anticonvulsant, anxiolytic, and antidepressant properties, and has been found to be effective in reducing pain and inflammation. Additionally, 3-(4-chlorophenyl)-1-[2-(piperazin-1-yl)ethyl]urea has been found to possess neuroprotective properties, and has been shown to protect against neuronal damage in animal models.

Advantages and Limitations for Lab Experiments

The use of 3-(4-chlorophenyl)-1-[2-(piperazin-1-yl)ethyl]urea in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, and is easy to synthesize. Additionally, the reaction conditions for its synthesis can be optimized to achieve the desired yields. However, there are some limitations to its use in laboratory experiments. 3-(4-chlorophenyl)-1-[2-(piperazin-1-yl)ethyl]urea is a relatively new compound, and its mechanism of action is not yet fully understood. Additionally, its effects on the human body have not been extensively studied, and its safety and efficacy in humans has not been established.

Future Directions

There are a number of potential future directions for the use of 3-(4-chlorophenyl)-1-[2-(piperazin-1-yl)ethyl]urea in scientific research. Further studies could be conducted to investigate the potential therapeutic effects of 3-(4-chlorophenyl)-1-[2-(piperazin-1-yl)ethyl]urea in humans, and to assess its safety and efficacy. Additionally, further research could be conducted to explore the mechanism of action of 3-(4-chlorophenyl)-1-[2-(piperazin-1-yl)ethyl]urea, and to identify potential drug targets that could be targeted to enhance its therapeutic effects. Additionally, 3-(4-chlorophenyl)-1-[2-(piperazin-1-yl)ethyl]urea could be used in laboratory experiments to study the pharmacokinetics and pharmacodynamics of various drugs. Finally, 3-(4-chlorophenyl)-1-[2-(piperazin-1-yl)ethyl]urea could be used as a model compound to study the effects of amide derivatives of piperazine on the human body.

Synthesis Methods

3-(4-chlorophenyl)-1-[2-(piperazin-1-yl)ethyl]urea can be synthesized by a variety of methods. One method involves the reaction of 4-chlorophenyl isocyanate and 2-(piperazin-1-yl)ethanol in the presence of a suitable catalyst. This reaction has been found to be highly efficient, with yields of up to 99%. Other methods of synthesis include the reaction of 4-chlorophenyl isocyanate and 2-(piperazin-1-yl)ethanol in the presence of a base, and the condensation of 4-chlorobenzaldehyde and 2-(piperazin-1-yl)ethanol. The reaction conditions for each of these methods can be optimized to achieve the desired yields.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-chlorophenyl)-1-[2-(piperazin-1-yl)ethyl]urea involves the reaction of 4-chloroaniline with ethyl chloroformate to form 4-chlorophenyl carbamate. This intermediate is then reacted with piperazine to form the final product, 3-(4-chlorophenyl)-1-[2-(piperazin-1-yl)ethyl]urea.", "Starting Materials": [ "4-chloroaniline", "ethyl chloroformate", "piperazine" ], "Reaction": [ "Step 1: 4-chloroaniline is reacted with ethyl chloroformate in the presence of a base such as triethylamine to form 4-chlorophenyl carbamate.", "Step 2: The intermediate 4-chlorophenyl carbamate is then reacted with piperazine in the presence of a base such as potassium carbonate to form the final product, 3-(4-chlorophenyl)-1-[2-(piperazin-1-yl)ethyl]urea.", "Step 3: The product is then purified using standard techniques such as recrystallization or column chromatography." ] }

CAS RN

883808-65-9

Product Name

3-(4-chlorophenyl)-1-[2-(piperazin-1-yl)ethyl]urea

Molecular Formula

C13H19ClN4O

Molecular Weight

282.8

Purity

0

Origin of Product

United States

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